3,8-Dibromo-4-hydroxyquinoline chemical structure and properties
3,8-Dibromo-4-hydroxyquinoline chemical structure and properties
An In-depth Technical Guide to 3,8-Dibromo-4-hydroxyquinoline: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3,8-Dibromo-4-hydroxyquinoline, a member of the halogenated quinoline class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of novel heterocyclic compounds. While the broader class of halogenated quinolines has garnered significant attention for its potent biological activities, the specific 3,8-dibromo isomer remains a less-explored entity, representing a frontier for new discoveries. This guide will synthesize the available information on its chemical characteristics, propose a logical synthetic route, and discuss its anticipated biological relevance based on the well-established profile of its structural analogues.
Core Chemical Identity and Physicochemical Properties
3,8-Dibromo-4-hydroxyquinoline is a disubstituted derivative of 4-hydroxyquinoline, a heterocyclic scaffold known for its presence in various bioactive molecules. The introduction of bromine atoms into the quinoline ring system is known to significantly modulate the compound's lipophilicity, electronic distribution, and potential for interaction with biological targets.[1]
The fundamental structure of the molecule consists of a quinoline core, which is a fusion of a benzene ring and a pyridine ring. It exists in tautomeric equilibrium with its keto form, 3,8-dibromo-1H-quinolin-4-one.[2]
Caption: Chemical structure of 3,8-Dibromo-4-hydroxyquinoline.
Table 1: Chemical Identifiers and Physicochemical Data
| Property | Value | Reference(s) |
| IUPAC Name | 3,8-dibromo-1H-quinolin-4-one | [2] |
| CAS Number | 1204812-01-0 | |
| Molecular Formula | C₉H₅Br₂NO | [3] |
| Molecular Weight | 302.95 g/mol | [3] |
| InChI Key | GEOSMWHTWPLBPB-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | [2] |
| Predicted XlogP | 3.1 | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Solid (form unspecified) |
Proposed Synthesis Pathway
A specific, detailed synthesis for 3,8-Dibromo-4-hydroxyquinoline is not explicitly documented in peer-reviewed literature. However, a logical and efficient pathway can be proposed based on established bromination reactions of quinoline scaffolds. The most plausible approach involves the direct bromination of 8-bromo-4-hydroxyquinoline. The 4-hydroxy group is an activating group that directs electrophilic substitution to the C3 position, while the existing bromine at C8 deactivates the benzene ring, making further substitution on that ring less likely under controlled conditions.
Caption: Proposed workflow for the synthesis of 3,8-Dibromo-4-hydroxyquinoline.
Experimental Protocol (Proposed)
This protocol is adapted from standard procedures for the bromination of activated heterocyclic systems.[5]
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Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 8-bromo-4-hydroxyquinoline in glacial acetic acid.[6]
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Reagent Preparation: Prepare a solution of 1.05 equivalents of molecular bromine (Br₂) in glacial acetic acid.
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Causality: Using a slight excess of bromine ensures complete conversion of the starting material. Acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants but does not interfere with the reaction.
-
-
Reaction: Add the bromine solution dropwise to the stirred solution of 8-bromo-4-hydroxyquinoline at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. The product should precipitate out of the solution.
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Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts.
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Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3,8-Dibromo-4-hydroxyquinoline.
-
Self-Validation: The purity and identity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
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Anticipated Biological Activity and Therapeutic Potential
While direct biological studies on 3,8-Dibromo-4-hydroxyquinoline are scarce, the extensive research on its isomers and related halogenated quinolines provides a strong basis for predicting its therapeutic potential. This class of compounds is well-documented for its potent antimicrobial and anticancer activities.[7]
Antimicrobial and Biofilm-Eradicating Activity
Halogenated quinolines have emerged as powerful agents against drug-resistant bacteria and their biofilms.[8] Studies on various isomers have shown remarkable efficacy against clinically relevant pathogens. The mechanism is often distinct from traditional antibiotics and may involve mechanisms other than membrane disruption.[9]
Table 2: Documented Antimicrobial Activity of Related Bromoquinolines
| Compound | Organism(s) | Reported Activity (MIC/MBEC) | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline | Various plaque-forming microorganisms | Differentially inhibitory | [10] |
| 6,8-Dibromo-quinazolinone derivs. | E. coli, S. aureus, P. aeruginosa | MICs ranging from 1.56 to 25 µg/mL | [11] |
| Halogenated Quinolines (general) | MRSA, MRSE, VRE biofilms | Potent eradication (MBEC = 1.0–125 µM) | [9] |
Given these precedents, it is highly probable that 3,8-Dibromo-4-hydroxyquinoline will exhibit significant antibacterial activity. The specific substitution pattern at the 3 and 8 positions will likely influence its spectrum of activity and potency, making it a compelling candidate for screening against panels of pathogenic bacteria, especially those known for multidrug resistance.
Anticancer Activity
The quinoline scaffold is a key pharmacophore in a number of anticancer drugs. Bromination has been shown to enhance the cytotoxic effects of these compounds.[12] For instance, 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including those of the colon, cervix, and brain.[1][8]
Recent studies on other highly brominated quinolines have confirmed their ability to inhibit cancer cell proliferation, with some derivatives showing IC₅₀ values in the low micromolar range against cell lines like HeLa and HT29.[7] The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes like topoisomerase I.[7] Therefore, 3,8-Dibromo-4-hydroxyquinoline is a rational target for anticancer drug discovery programs.
Future Directions and Conclusion
3,8-Dibromo-4-hydroxyquinoline represents an under-investigated molecule within a pharmacologically rich class of compounds. While its chemical structure and a plausible synthetic route can be clearly defined, a significant opportunity exists for the research community to explore its physical and biological properties.
Key areas for future investigation include:
-
Empirical Characterization: Detailed experimental determination of its physicochemical properties, including melting point, solubility in various solvents, and comprehensive spectral analysis (NMR, IR, UV-Vis).
-
Biological Screening: Systematic evaluation of its antimicrobial activity against a broad panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains and biofilms.
-
Antiproliferative Assays: Assessment of its cytotoxic effects against a diverse range of human cancer cell lines to determine its IC₅₀ values and potential for development as an anticancer agent.
-
Mechanistic Studies: Elucidation of its mechanism of action to understand how it exerts its biological effects, which is crucial for any future drug development efforts.
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